Cas no 1706221-28-4 (7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane)

7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane structure
1706221-28-4 structure
商品名:7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
CAS番号:1706221-28-4
MF:C19H25N3OS
メガワット:343.486303091049
CID:5366487

7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane 化学的及び物理的性質

名前と識別子

    • Methanone, [tetrahydro-7-(2-methylphenyl)-1,4-thiazepin-4(5H)-yl](1,3,5-trimethyl-1H-pyrazol-4-yl)-
    • 7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
    • インチ: 1S/C19H25N3OS/c1-13-7-5-6-8-16(13)17-9-10-22(11-12-24-17)19(23)18-14(2)20-21(4)15(18)3/h5-8,17H,9-12H2,1-4H3
    • InChIKey: MIQFGKXKADHRQJ-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCC(C2=CC=CC=C2C)SCC1)(C1=C(C)N(C)N=C1C)=O

じっけんとくせい

  • 密度みつど: 1.19±0.1 g/cm3(Predicted)
  • ふってん: 550.0±50.0 °C(Predicted)
  • 酸性度係数(pKa): 2.01±0.10(Predicted)

7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6481-2667-15mg
7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706221-28-4
15mg
$133.5 2023-09-08
Life Chemicals
F6481-2667-20μmol
7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706221-28-4
20μmol
$118.5 2023-09-08
Life Chemicals
F6481-2667-2μmol
7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706221-28-4
2μmol
$85.5 2023-09-08
Life Chemicals
F6481-2667-5mg
7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706221-28-4
5mg
$103.5 2023-09-08
Life Chemicals
F6481-2667-10μmol
7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706221-28-4
10μmol
$103.5 2023-09-08
Life Chemicals
F6481-2667-25mg
7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706221-28-4
25mg
$163.5 2023-09-08
Life Chemicals
F6481-2667-5μmol
7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706221-28-4
5μmol
$94.5 2023-09-08
Life Chemicals
F6481-2667-20mg
7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706221-28-4
20mg
$148.5 2023-09-08
Life Chemicals
F6481-2667-10mg
7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706221-28-4
10mg
$118.5 2023-09-08
Life Chemicals
F6481-2667-3mg
7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane
1706221-28-4
3mg
$94.5 2023-09-08

7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane 関連文献

7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepaneに関する追加情報

Introduction to 7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane (CAS No. 1706221-28-4)

7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane, identified by its CAS number 1706221-28-4, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazepane class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of multiple functional groups, including a phenyl ring, a pyrazole moiety, and a thiazepane core, contributes to its unique chemical properties and potential therapeutic applications.

The synthesis and characterization of 7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane involve sophisticated organic reactions and purification techniques. The introduction of the 1,3,5-trimethyl-1H-pyrazole-4-carbonyl group at the 4-position of the thiazepane ring enhances its interactions with biological targets, making it a promising candidate for drug discovery. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic profiles of this compound with high accuracy.

In the realm of medicinal chemistry, the exploration of thiazepane derivatives has been extensively studied due to their potential in modulating various biological pathways. The 2-methylphenyl substituent in this compound not only influences its solubility and metabolic stability but also contributes to its binding affinity for specific enzymes and receptors. This dual functionality makes it an attractive scaffold for developing novel therapeutic agents.

Recent research has highlighted the role of 7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane in addressing neurological disorders. Studies have demonstrated its potential as an antagonist for certain neurotransmitter receptors, which could lead to the development of new treatments for conditions such as epilepsy and Alzheimer's disease. The pyrazole moiety, in particular, has been shown to enhance binding interactions with these receptors, improving the compound's efficacy.

The pharmacological profile of this compound has been further investigated through in vitro and in vivo studies. These studies have revealed that 7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane exhibits significant inhibitory activity against several key enzymes involved in inflammation and pain pathways. This makes it a valuable candidate for developing anti-inflammatory and analgesic drugs.

From a chemical biology perspective, the structural features of 7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane provide insights into the design of next-generation bioactive molecules. The combination of aromatic rings and heterocyclic cores creates a unique pharmacophore that can be optimized for improved bioavailability and target specificity. Researchers are leveraging this knowledge to develop libraries of derivatives that can be screened for novel therapeutic applications.

The synthetic pathways used to produce 7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane have been refined through continuous innovation in synthetic methodologies. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular frameworks. These advancements have not only improved yield but also reduced the environmental impact of synthetic processes.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in agrochemicals and material science. For instance, derivatives of thiazepane have shown promise as herbicides and fungicides due to their ability to interact with biological targets in plants.

In conclusion,7-(2-methylphenyl)-4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4-thiazepane (CAS No. 1706221-28-4) represents a significant advancement in medicinal chemistry. Its complex structure and diverse functional groups make it a versatile tool for drug discovery and development. Ongoing research continues to uncover new applications for this compound,underscoring its importance in addressing global health challenges.

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